molecular formula C16H22N2O2 B267637 N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

Numéro de catalogue B267637
Poids moléculaire: 274.36 g/mol
Clé InChI: NFNLMJPPEWWVNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea, also known as ACU-4429, is a small molecule therapeutic agent that has been developed for the treatment of neurodegenerative disorders such as Huntington's disease. This compound is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. ACU-4429 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea binds to the huntingtin protein and prevents its aggregation, which is a key step in the development of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also promotes the clearance of mutant huntingtin protein by activating the autophagy pathway.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to have several biochemical and physiological effects in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea reduces the levels of mutant huntingtin protein and improves motor function in animal models of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to activate the autophagy pathway, which is involved in the clearance of mutant huntingtin protein.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has several advantages for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein and has been shown to reduce the levels of mutant huntingtin protein in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases. However, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has some limitations for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is still in the clinical trial phase and its safety and efficacy in humans have not yet been fully established.

Orientations Futures

There are several future directions for research on N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. One direction is to further investigate the safety and efficacy of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea in clinical trials. Another direction is to investigate the potential of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea for the treatment of other neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea and to optimize its therapeutic potential.

Méthodes De Synthèse

The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea involves several steps. The starting material is 3-allyloxyaniline, which is reacted with cyclohexylisocyanate to form the corresponding urea. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been optimized to yield high purity and high yield.

Applications De Recherche Scientifique

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been extensively studied in preclinical models of Huntington's disease. In these studies, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to reduce the levels of mutant huntingtin protein and improve motor function in animal models of the disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.

Propriétés

Nom du produit

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

Formule moléculaire

C16H22N2O2

Poids moléculaire

274.36 g/mol

Nom IUPAC

1-cyclohexyl-3-(3-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H2,17,18,19)

Clé InChI

NFNLMJPPEWWVNX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

SMILES canonique

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.